2-Fluoro-5-cyclopentyloxyaniline

Description

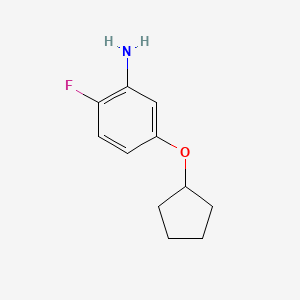

2-Fluoro-5-cyclopentyloxyaniline is an aromatic amine derivative characterized by a fluorine substituent at the 2-position and a cyclopentyloxy group at the 5-position of the benzene ring. The cyclopentyloxy group contributes steric bulk and lipophilicity, which may enhance membrane permeability and influence pharmacokinetic behavior in pharmaceutical or agrochemical contexts. The fluorine atom, a common bioisostere, can modulate electronic effects and metabolic stability .

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

5-cyclopentyloxy-2-fluoroaniline |

InChI |

InChI=1S/C11H14FNO/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8H,1-4,13H2 |

InChI Key |

SDUMCIJCIIODFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Fluoro-5-cyclopentyloxyaniline and analogous compounds:

*Note: Properties for this compound are inferred from analogs.

Key Observations:

Substituent Effects :

- The cyclopentyloxy group in this compound introduces greater steric hindrance and lipophilicity compared to smaller groups like methyl (-CH₃) or cyclopropylmethoxy (-O-CH₂-C₃H₅) .

- Trifluoromethyl (-CF₃) in 2-Fluoro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group, whereas alkoxy groups (e.g., cyclopentyloxy) are electron-donating via resonance .

Positional Isomerism :

- Comparing this compound with its positional isomer 2-(Cyclopentyloxy)-6-fluoroaniline , the placement of substituents (5 vs. 6-position) may alter molecular interactions in biological systems. For example, substituent orientation can affect binding affinity in enzyme active sites or receptor pockets.

Physical State :

- Smaller substituents (e.g., methyl) correlate with solid states due to higher crystallinity, while bulkier groups (e.g., cyclopentyloxy) may result in oils or amorphous solids .

Spectroscopic and Reactivity Trends

- Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) demonstrate that substituent position significantly impacts infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, nitro groups in para positions cause distinct electronic environments compared to meta positions .

- Reactivity : The NH₂ group in this compound is likely less reactive than in 2-Fluoro-5-(trifluoromethyl)aniline due to the electron-donating nature of the cyclopentyloxy group, which stabilizes the aromatic ring against electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.